molecular formula C23H20N4O3 B2976117 N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251611-79-6

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2976117
CAS No.: 1251611-79-6
M. Wt: 400.438
InChI Key: SUQRXRCDCMMWSC-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a pyridine ring, and an acetamide group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

The synthesis of N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling Reactions: The oxadiazole and pyridine intermediates are then coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

    Acetylation: The final step involves the acetylation of the coupled product to introduce the acetamide group.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Materials Science: The compound’s heterocyclic structure may impart interesting electronic or optical properties, making it useful in the development of new materials for electronic or photonic applications.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be compared with other similar compounds, such as:

    N-(3-methylphenyl)-2-nitrobenzamide: This compound has a similar aromatic structure but contains a nitro group instead of the oxadiazole and pyridine rings.

    N-(3-methylphenyl)-2-phenoxyacetamide: This compound has a phenoxy group instead of the oxadiazole and pyridine rings.

    2,4-diarylamino-6-[N-(3′-methylphenyl)dithiocarbamoyl]-s-triazines: These compounds contain a triazine ring and dithiocarbamate groups, which impart different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which may result in unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-7-5-9-17(13-15)24-20(28)14-27-12-6-11-19(23(27)29)22-25-21(26-30-22)18-10-4-3-8-16(18)2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQRXRCDCMMWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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